

# Technical Guide: PG-116800, A Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PG 116800 |           |
| Cat. No.:            | B1679752  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PG-116800 (also known as PG-530742), a selective, orally active matrix metalloproteinase (MMP) inhibitor. PG-116800 belongs to the hydroxamic acid class of inhibitors and was primarily investigated for its potential as a disease-modifying drug in osteoarthritis and for preventing ventricular remodeling after myocardial infarction.[1][2] Despite promising preclinical data, its development was halted due to a lack of clinical efficacy and the emergence of musculoskeletal toxicity.[2][3]

# **Chemical Structure and Properties**

PG-116800 is a synthetic, small-molecule inhibitor designed for oral administration. Its chemical identity and key physicochemical properties are summarized below.

- IUPAC Name: 2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid
- SMILES Notation:COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)
   (=O)NC(CC#CCN3CCOCC3)C(=O)O
- Synonyms: PG-530742, PGE 530742, PGE 7113313[4][5]

# Table 1: Physicochemical and Identification Data for PG-116800



| Property             | Value                     | Source(s) |
|----------------------|---------------------------|-----------|
| Molecular Formula    | C24H27N3O7S               | [5]       |
| Molecular Weight     | 501.55 g/mol              | [5]       |
| CAS Number           | 291533-11-4               | [5]       |
| Solubility           | DMSO: 50 mg/mL (99.69 mM) | [5]       |
| Storage (Powder)     | -20°C for 3 years         | [5]       |
| Storage (In Solvent) | -80°C for 1 year          | [5]       |

# **Mechanism of Action and In-Vitro Activity**

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components like collagen and proteoglycans.[6] As a hydroxamic acid-based inhibitor, its primary mechanism involves the chelation of the Zn<sup>2+</sup> ion within the catalytic domain of the MMPs, thereby blocking their enzymatic activity.[6]

The inhibitor was specifically designed to have high affinity for MMPs implicated in cartilage degradation (MMP-2, -3, -8, -9, -13, and -14) while having substantially lower affinity for MMP-1 (collagenase-1) and MMP-7.[4] This selectivity profile was intended to reduce the risk of musculoskeletal syndrome (arthralgia, joint stiffness), a side effect associated with less selective MMP inhibitors.[4]

Table 2: Inhibitory Selectivity Profile of PG-116800



| Target MMPs                    | Affinity Level | Rationale                                                                            | Source(s) |
|--------------------------------|----------------|--------------------------------------------------------------------------------------|-----------|
| MMP-2, -3, -8, -9, -13,<br>-14 | High           | Therapeutic targets implicated in cartilage degradation and tissue remodeling.       | [4][7]    |
| MMP-1, -7                      | Low            | Inhibition thought to be implicated in the pathogenesis of musculoskeletal toxicity. | [4]       |

Note: Specific  $IC_{50}$  or  $K_i$  values for PG-116800 against individual MMPs are not readily available in the reviewed public domain literature. The selectivity is consistently described qualitatively.

### **Signaling Pathway Diagram**

The diagram below illustrates the mechanism of action for PG-116800. By inhibiting MMPs, the inhibitor prevents the proteolytic degradation of key extracellular matrix components, which is a central pathological process in conditions like osteoarthritis.



Click to download full resolution via product page



Mechanism of Action of PG-116800

# Experimental Protocols In-Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a general, widely used method for determining the inhibitory potency ( $IC_{50}$ ) of a compound against a specific MMP.

- Enzyme Activation: Recombinant human pro-MMP zymogens are activated prior to the assay. Activation is typically achieved by incubation with p-aminophenylmercuric acetate (APMA) (e.g., 1-2 mM) for a specified time (e.g., 1-24 hours at 37°C, depending on the MMP) followed by inactivation of APMA.
- Reagents and Buffers:
  - Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM), CaCl<sup>2</sup> (e.g., 10 mM), and a surfactant like Brij-35 (e.g., 0.05%).
  - Fluorogenic Substrate: A specific quenched fluorescent peptide substrate for the MMP of interest (e.g., a FRET peptide). The substrate is diluted in assay buffer to a working concentration (typically at or below its K<sub>m</sub> value).
  - Test Compound: PG-116800 is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final assay concentrations.
- Assay Procedure (96-well plate format):
  - To each well of a black microplate, add the activated MMP enzyme diluted in assay buffer.
  - Add the test compound (PG-116800) dilutions or vehicle control (DMSO in assay buffer).
  - Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 37°C).
  - Initiate the reaction by adding the fluorogenic substrate working solution to all wells.



#### · Data Acquisition:

- Immediately begin monitoring the increase in fluorescence intensity using a fluorescence microplate reader at the appropriate excitation/emission wavelengths for the chosen substrate.
- Readings are taken kinetically (e.g., every 5 minutes for 30-60 minutes).
- Data Analysis:
  - The initial reaction velocity (V<sub>0</sub>) is calculated from the linear portion of the fluorescence vs. time plot for each concentration of the inhibitor.
  - The percent inhibition is calculated relative to the vehicle control.
  - The IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

# Clinical Trial Protocol (Osteoarthritis Efficacy and Safety Study)

This section summarizes the methodology of the 12-month clinical trial investigating PG-116800 in patients with knee osteoarthritis.[2]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-response study.
- Patient Population: 401 patients (40 to 80 years of age) with mild to moderate primary osteoarthritis of the knee.
- Treatment Arms: Patients were randomized to one of five oral treatment groups, taken twice daily for 12 months:
  - Placebo
  - PG-116800 (25 mg)



- PG-116800 (50 mg)
- PG-116800 (100 mg)
- PG-116800 (200 mg)
- Primary Efficacy Endpoints:
  - Structural Progression: Change in minimum joint space width in the affected knee, measured by microfocal radiography.
  - Symptomatic Improvement: Change in pain, stiffness, and function as measured by the Western Ontario and McMaster Universities (WOMAC) osteoarthritis index.
- Safety Monitoring: Continuous monitoring for adverse events, with particular attention to musculoskeletal signs and symptoms. An Independent Data Monitoring Committee (IDMC) reviewed unblinded data quarterly.[2]
- · Workflow Diagram:





Click to download full resolution via product page

Workflow of the PG-116800 Osteoarthritis Clinical Trial

### **Summary of Clinical Findings and Conclusion**

Despite a strong preclinical rationale, PG-116800 failed to demonstrate clinical benefit in Phase II trials.

 Osteoarthritis: After 12 months of treatment, there was no statistically significant difference between any PG-116800 dose group and placebo in slowing the progression of joint space narrowing or improving WOMAC scores.[2] Furthermore, treatment was associated with a dose-dependent increase in musculoskeletal adverse events, including arthralgia, joint



stiffness, and hand fibrosis.[2] The 200 mg dose was discontinued early due to these safety concerns.[2]

Myocardial Infarction (PREMIER Trial): In patients following a myocardial infarction, 90 days
of treatment with PG-116800 did not reduce left ventricular remodeling or improve clinical
outcomes compared to placebo.[1][8]

In conclusion, the clinical development of PG-116800 was terminated. The unfavorable risk-benefit profile highlights the challenges of translating preclinical efficacy of MMP inhibitors into clinical success, underscoring the complexities of MMP biology and the difficulty in achieving a therapeutic window without dose-limiting side effects.[3][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The quest for the Holy Grail: a disease-modifying osteoarthritis drug PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PG-116800 | MMP | TargetMol [targetmol.com]
- 6. Hydroxamic acids as matrix metalloproteinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]



- 9. The quest for the Holy Grail: a disease-modifying osteoarthritis drug PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: PG-116800, A Matrix Metalloproteinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679752#what-is-the-chemical-structure-of-pg-116800]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com